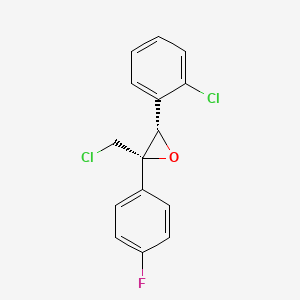

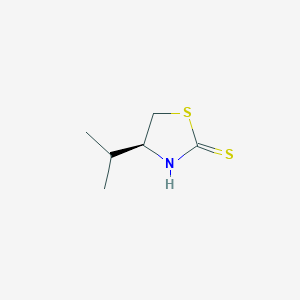

(S)-4-Isopropylthiazolidine-2-thione

Übersicht

Beschreibung

(S)-4-Isopropylthiazolidine-2-thione (IPTT) is an organic compound that is part of the thiazolidine family of compounds. It is a colorless, crystalline solid with a melting point of 141-143°C. IPTT is a chiral compound, meaning it has two different forms, each of which can exist in either a right-handed or left-handed configuration. IPTT has a wide range of applications in the scientific and medical fields, including its use as a reagent in organic synthesis, as a drug intermediate, and as a biochemical and physiological effector. In

Wissenschaftliche Forschungsanwendungen

Quantum Chemistry and Synthesis

- Synthesis Techniques : The compound can be synthesized from aminoalcohols like R-3-methyl-2-amino-butyl alcohol, which are prepared by the reduction of D or L-valine methyl ester. This synthesis involves the use of KBH4 and CaCl2, demonstrating the compound's versatility in chemical synthesis (Ye, 1998).

Biological Applications

- Antifungal Activities : Some derivatives of 1,3-thiazolidine-2-thione, including those with 4-isopropyl substituents, have demonstrated strong antifungal activities against various pathogens, indicating the compound's potential in developing antifungal agents (Chen et al., 2015).

- Antidiabetic Properties : Thiazolidinedione derivatives, to which (S)-4-Isopropylthiazolidine-2-thione is closely related, have been identified as potent activators of peroxisome proliferator-activated receptor γ (PPARγ), a receptor implicated in insulin sensitivity and glucose homeostasis (Lehmann et al., 1995).

Chemical Properties and Applications

- Molecular Structure Analysis : The structural analysis of various thiazolidine-2-thiones, including isopropyl variants, provides insights into their molecular configurations, which is crucial for their application in synthetic chemistry (Laknifli et al., 1995).

Pharmaceutical Research

- Synthesis of Drug Derivatives : It has been used in the asymmetric synthesis of drug derivatives, like in the enantioselective synthesis of (R)-Baclofen, highlighting its importance in pharmaceutical compound development (Khatik et al., 2011).

Material Science

- Complex Formation : The compound has been used to synthesize novel chiral silver(I) complexes, indicating its utility in the formation of new materials with potential applications in various fields, including catalysis and material science (Shi et al., 2002).

Eigenschaften

IUPAC Name |

(4S)-4-propan-2-yl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIZUGZKLJDJLE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is (S)-4-Isopropylthiazolidine-2-thione primarily used for in pharmaceutical research?

A1: this compound is primarily used as a chiral auxiliary in asymmetric synthesis, particularly for creating a specific stereochemical configuration at the phosphorus atom in aryloxy phosphoramidate prodrugs. [, , ] This is crucial because different stereoisomers of a drug can have drastically different biological activities.

Q2: Can you give a specific example of how this compound has been used in drug development?

A2: this compound was successfully employed in the diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3′-deoxy-2′,3′-didehydrothymidinemonophosphate (d4TMP). [, ] These prodrugs are being investigated for their anti-HIV activity. The research showed that the (SP)-arylphosphoramidates, synthesized using (S)-IPTT, tended to have higher antiviral activity compared to their diastereomeric counterparts. []

Q3: How does the structure of this compound influence its effectiveness as a chiral auxiliary?

A3: The effectiveness of this compound as a chiral auxiliary stems from its rigid structure and the presence of both nitrogen and sulfur atoms capable of coordinating with metals. [] For instance, it forms a unique silver complex where six silver atoms and six this compound ligands are linked via sulfur and nitrogen atoms, forming a cluster with a silver octahedron core. [] This complexation ability, along with its chirality, allows for the creation of stereochemically pure intermediates in drug synthesis. [] Further research is needed to fully elucidate the relationship between specific structural features of this compound and its influence on diastereoselectivity in various reactions. []

Q4: What are the molecular properties of this compound?

A4: this compound has the following properties: []

Q5: Are there any computational studies on this compound and its derivatives?

A5: Yes, computational chemistry has been employed to study this compound derivatives. For example, the PM3 method was used to analyze the electronic structure of R-N-Cinnamyl-4-isopropylthiazolidine-2-thione and its enantiomer. This study provided insights into reaction enthalpies and optimized configurations for these compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

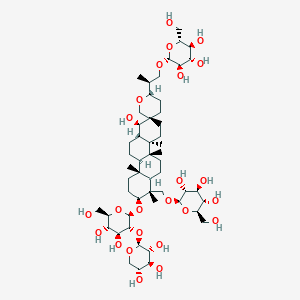

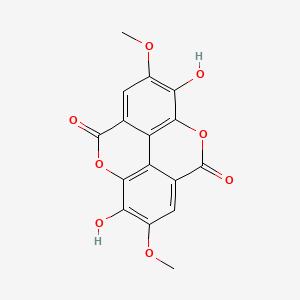

![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B1631154.png)